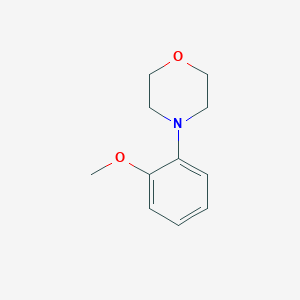
4-(Hydroxydiphenylmethyl)benzaldehyde
Vue d'ensemble
Description
“4-(Hydroxydiphenylmethyl)benzaldehyde” is a chemical compound with the molecular formula C20H16O2 and a molecular weight of 288.3 g/mol. It is also known by other names such as Benzaldehyde, p-hydroxy-; p-Formylphenol; p-Hydroxybenzaldehyde; p-Oxybenzaldehyde; 4-Formylphenol; 4-Hydroxybenzaldehyde; Parahydroxybenzaldehyde; USAF M-6; 4-Hydroxybenzenecarbonal; NSC 2127 .
Synthesis Analysis
The synthesis of “4-(Hydroxydiphenylmethyl)benzaldehyde” can be achieved through various methods. One such method involves the enzymatic production of benzaldehyde from l-phenylalanine with a mutant form of 4-hydroxymandelate synthase . Another method involves a multistep synthesis starting with inexpensive, readily available benzaldehyde . A third method involves the oxidation-reduction of p-nitrotoluene with sodium polysulfide .Applications De Recherche Scientifique
Solid Phase Organic Synthesis
4-(Hydroxydiphenylmethyl)benzaldehyde and its derivatives have been investigated in the context of solid phase organic synthesis. Specifically, benzaldehyde derivatives like 4-hydroxybenzaldehyde have been used as linkers in this process. They demonstrate the potential for creating a variety of compounds such as benzylic secondary amines, ureas, sulfonamides, aryl amides, and alkyl amides, with high purity and yield (Swayze, 1997).
Regioselective Protection
The regioselective protection of the hydroxyl group in benzaldehyde derivatives, such as 3,4-dihydroxy-benzaldehyde, is a significant area of study. This protection has been achieved using various protecting groups, leading to yields between 67-75%. This process is critical for further chemical synthesis involving these compounds (Plourde & Spaetzel, 2002).
Enzymatic Production
Research has also focused on the enzymatic production of benzaldehyde derivatives from l-phenylalanine. A mutant form of 4-hydroxymandelate synthase from Actinoplanes teichomyceticus, combined with other enzymes, has shown improved yield in producing benzaldehyde, an important compound with an almond-like aroma widely used in the food industry (Takakura et al., 2022).
Scalable Preparation Methods
The scalable preparation of benzaldehyde derivatives, like 4-Benzyloxyl-2-hydroxyl benzaldehyde, has been a focus of research. This includes developing new methods for synthesizing these compounds with high yields and purity, which is crucial for their application in various industries (Sun Gui-fa, 2012).
Photocatalytic Synthesis
In addition, studies have explored the use of benzaldehyde derivatives in photocatalytic processes. For example, NiFe2O4 nanoparticles have been employed as catalysts for the selective oxidation of benzyl alcohol to benzaldehyde, showcasing the potential of these compounds in sustainable and efficient chemical synthesis (Iraqui et al., 2020).
Propriétés
IUPAC Name |
4-[hydroxy(diphenyl)methyl]benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O2/c21-15-16-11-13-19(14-12-16)20(22,17-7-3-1-4-8-17)18-9-5-2-6-10-18/h1-15,22H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMVFLFVQDXKQHR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=C(C=C3)C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30445501 | |
| Record name | 4-(hydroxydiphenylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
288.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Hydroxydiphenylmethyl)benzaldehyde | |
CAS RN |
220176-13-6 | |
| Record name | 4-(hydroxydiphenylmethyl)benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30445501 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-(trifluoromethyl)-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1609959.png)



![8-Phenyl-1,4-dioxaspiro[4,5]decane](/img/structure/B1609968.png)







